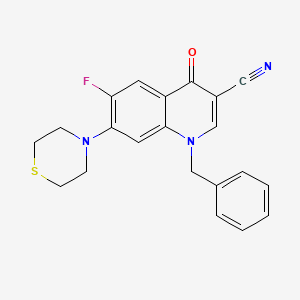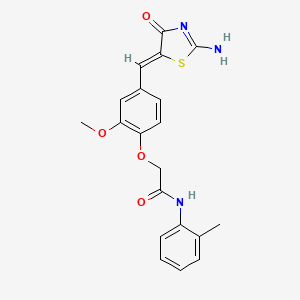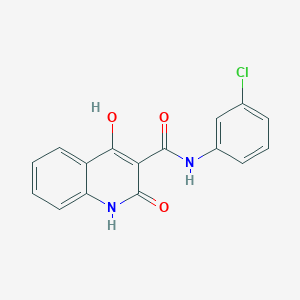
N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide” is a complex organic molecule. It contains a quinoline backbone, which is a heterocyclic aromatic organic compound. It also has a carboxamide group (-CONH2), a hydroxy group (-OH), and a chlorophenyl group (a benzene ring with a chlorine atom attached) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline ring, the carboxamide group, the hydroxy group, and the chlorophenyl group. The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group might be involved in reactions with acids or bases, and the chlorophenyl group could undergo reactions typical of aromatic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polar carboxamide and hydroxy groups, and its reactivity would be influenced by the presence of the aromatic ring and the chlorine atom .科学的研究の応用
Neuroscience and Pharmacology
N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: (let’s call it Oprea1 for brevity) shares structural features with phenylethylamine (PEA), a naturally occurring neuromodulator. PEA influences mood, cognition, and behavior by regulating neurotransmitter levels, particularly dopamine and norepinephrine. Researchers have explored PEA’s potential therapeutic applications, including mood disorder treatment and addressing attention deficit hyperactivity disorder (ADHD). Oprea1’s similarity to PEA suggests it might also impact neural functions and serve as a target for drug discovery .
Drug Design and Medicinal Chemistry
Chlorine atoms play a crucial role in natural products. Incorporating chlorine strategically into biologically active molecules can enhance their biological activity. Oprea1’s chlorine substitution may contribute to its pharmacological effects. Additionally, the nitro group, present in Oprea1, is versatile and valuable in drug design. It features in antimicrobial agents, cancer treatments, and other therapeutic compounds. Researchers should explore Oprea1’s potential as a novel pharmacophore .
Disrupting Illicit Markets
Operational research and data science play a vital role in combating organized crime and illicit markets. These markets thrive due to globalization, technology, and weak regulation. Oprea1, with its unique structure, could be a subject of interest in disrupting these markets. Researchers can explore its potential as a tool for tracking illicit activities, identifying criminal networks, and developing strategies to combat them .
Environmental Impact Assessment
Oprea1’s bio-functional hybrid nature warrants investigation into its environmental impact. Researchers can assess its effects on ecosystems, particularly in terms of pollution, deforestation, and resource depletion. For instance, understanding how Oprea1 interacts with delicate ecosystems affected by illicit logging, fishing, and poaching is crucial for sustainable development .
Urban Governance and Security
Demography and mobility drive illicit markets. As urbanization increases, municipalities struggle to provide public services and security. Criminal groups step in to fill the void, offering their form of governance and protection. Oprea1’s potential role in urban contexts—whether as a threat or a solution—merits exploration. Understanding its impact on vulnerable populations and urban dynamics is essential .
Financial and Cryptocurrency Investigations
Given Oprea1’s unique structure, it could serve as a marker for financial investigations. Researchers can explore its use in tracking money flows, especially in opaque systems like cryptocurrencies. By understanding how Oprea1 behaves in financial transactions, authorities can enhance their ability to combat money laundering and illicit financial activities .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-chlorophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-9-4-3-5-10(8-9)18-15(21)13-14(20)11-6-1-2-7-12(11)19-16(13)22/h1-8H,(H,18,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVOZZFSRMGUPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

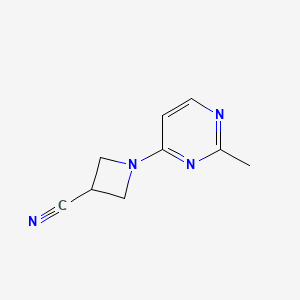
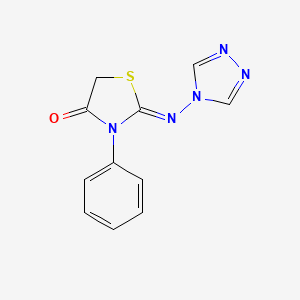
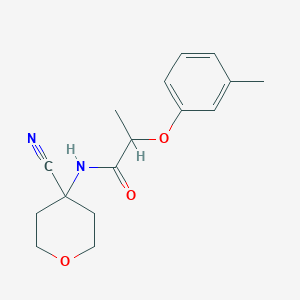
![2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2615984.png)

![N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/no-structure.png)


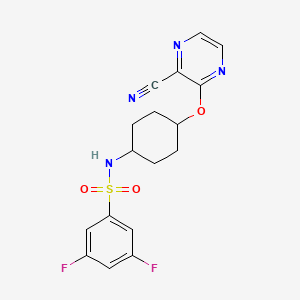
![[1-(4-Ethoxyphenyl)ethyl]methylamine hydrochloride](/img/structure/B2615995.png)
![4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)-N-phenylpiperidine-1-carboxamide](/img/structure/B2615998.png)
